molecular formula C10H17NO5 B15238749 (R)-3-(tert-butoxycarbonylamino)tetrahydrofuran-3-carboxylic acid

(R)-3-(tert-butoxycarbonylamino)tetrahydrofuran-3-carboxylic acid

Cat. No.: B15238749
M. Wt: 231.25 g/mol
InChI Key: NTJLSVSHOMWEIC-SNVBAGLBSA-N
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Description

(3R)-3-{[(tert-butoxy)carbonyl]amino}oxolane-3-carboxylic acid is a compound that belongs to the class of oxolane carboxylic acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-{[(tert-butoxy)carbonyl]amino}oxolane-3-carboxylic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the Boc-protected amino acid .

Industrial Production Methods

Industrial production of Boc-protected amino acids, including (3R)-3-{[(tert-butoxy)carbonyl]amino}oxolane-3-carboxylic acid, often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as purification by crystallization or chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(3R)-3-{[(tert-butoxy)carbonyl]amino}oxolane-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group yields oxo compounds, while reduction results in alcohols .

Scientific Research Applications

(3R)-3-{[(tert-butoxy)carbonyl]amino}oxolane-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein interactions.

    Medicine: It is employed in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (3R)-3-{[(tert-butoxy)carbonyl]amino}oxolane-3-carboxylic acid involves the interaction of its functional groups with specific molecular targets. The Boc group provides protection to the amino group, allowing selective reactions to occur at other sites. This protection is crucial in peptide synthesis, where it prevents unwanted side reactions and ensures the correct sequence of amino acids .

Comparison with Similar Compounds

Similar Compounds

  • (3R)-3-{[(tert-butoxy)carbonyl]amino}oxolane-2-carboxylic acid
  • (3R)-3-{[(tert-butoxy)carbonyl]amino}oxolane-4-carboxylic acid
  • (3R)-3-{[(tert-butoxy)carbonyl]amino}oxolane-5-carboxylic acid

Uniqueness

(3R)-3-{[(tert-butoxy)carbonyl]amino}oxolane-3-carboxylic acid is unique due to its specific stereochemistry and the position of the carboxylic acid group. This unique structure allows it to participate in selective reactions and makes it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C10H17NO5

Molecular Weight

231.25 g/mol

IUPAC Name

(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]oxolane-3-carboxylic acid

InChI

InChI=1S/C10H17NO5/c1-9(2,3)16-8(14)11-10(7(12)13)4-5-15-6-10/h4-6H2,1-3H3,(H,11,14)(H,12,13)/t10-/m1/s1

InChI Key

NTJLSVSHOMWEIC-SNVBAGLBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@]1(CCOC1)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCOC1)C(=O)O

Origin of Product

United States

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